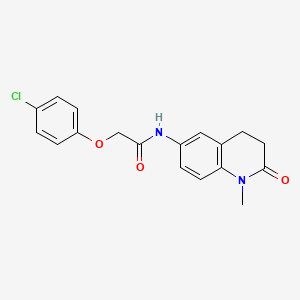
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical substance with the molecular formula C18H17ClN2O3 and a molecular weight of 344.81. It is not intended for human or veterinary use and is available for research use only12.
Synthesis Analysis
The synthesis of this compound is not directly mentioned in the available literature. However, related compounds such as 4-hydroxy-2-quinolones have been synthesized and studied extensively3. For instance, alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with 1-aryloxy-4-chlorobut-2-ynes in acetone/K2CO3 or under phase-transfer catalysis (PTC) alkylation using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform affords related compounds3.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17ClN2O31. However, the specific arrangement of these atoms and the bonds between them are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds such as 4-hydroxy-2-quinolones have been involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Typically, these properties would include characteristics such as solubility, melting point, boiling point, and stability under various conditions.Applications De Recherche Scientifique
Neuroprotective and Antiviral Applications
A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown promising results in treating Japanese encephalitis, exhibiting significant antiviral and antiapoptotic effects in vitro. This compound significantly reduced viral load and increased survival rates in infected mice, indicating potential neuroprotective and antiviral applications (Ghosh et al., 2008).
Antimicrobial and Anticancer Properties
Another study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds demonstrated significant antimicrobial activity and anticancer potential, suggesting their use as a basis for drug design against cancer cells (Mehta et al., 2019).
Enhancement of Learning and Memory
A specific study on 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) actamide revealed its potential in enhancing learning and memory abilities in mice. The compound prolonged latency time and reduced error number in memory tests, associated with a decrease in the activity of AchE in the brain, highlighting its potential in cognitive enhancement and Alzheimer's disease treatment (Yu Wen-guo, 2011).
Antitumor Activities
A series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, were designed and synthesized. These compounds exhibited significant in vitro antitumor activity, with some showing broad-spectrum antitumor properties, demonstrating their potential in cancer therapy (Al-Suwaidan et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical substance, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety.
Orientations Futures
The future directions for research involving this compound are not specified in the available resources. Given its availability for research use only12, it’s likely that future studies could explore its potential applications in various scientific fields.
Please note that this analysis is based on the limited information available from the resources retrieved and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJVVWHOLWNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)
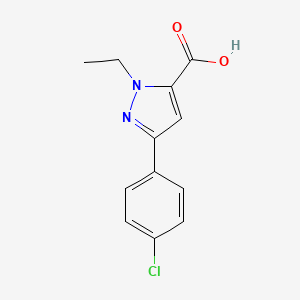
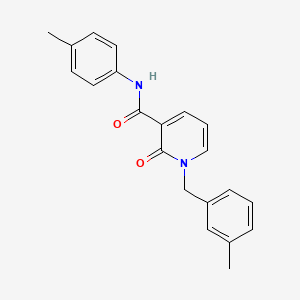
![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)

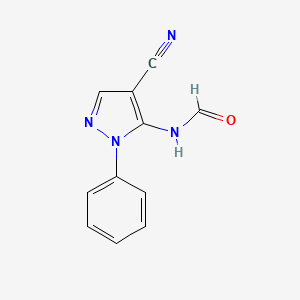
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
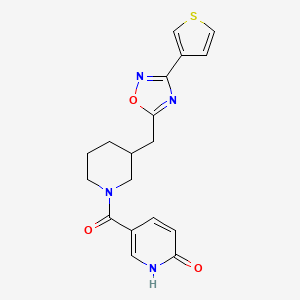
![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)
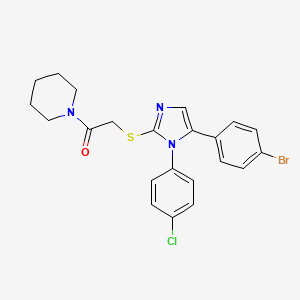
![2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637221.png)